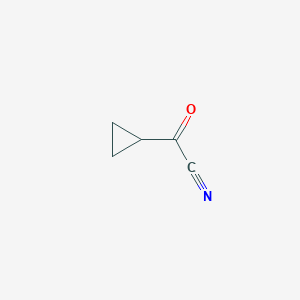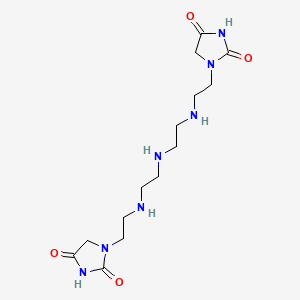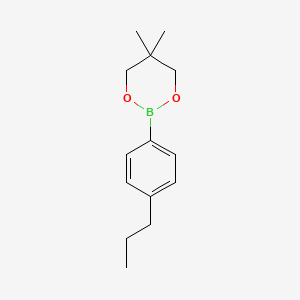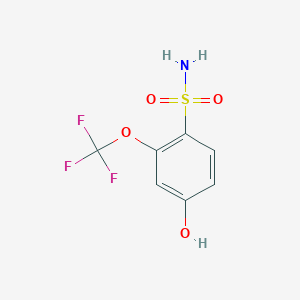![molecular formula C15H20ClN3O3S B12064154 N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine](/img/structure/B12064154.png)
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is a synthetic organic compound characterized by its complex structure, which includes a benzoxazole ring, a sulfonyl group, and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where piperazine is reacted with the sulfonylated benzoxazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the benzoxazole ring and the sulfonyl group is known to enhance the biological activity of many drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with proteins, affecting their function. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
類似化合物との比較
Similar Compounds
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of piperazine.
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]ethylenediamine: Contains an ethylenediamine moiety instead of piperazine.
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]pyrrolidine: Features a pyrrolidine ring in place of piperazine.
Uniqueness
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is unique due to the presence of the piperazine ring, which imparts distinct physicochemical properties such as increased solubility and enhanced interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H20ClN3O3S |
|---|---|
分子量 |
357.9 g/mol |
IUPAC名 |
2-tert-butyl-6-chloro-7-piperazin-1-ylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H20ClN3O3S/c1-15(2,3)14-18-11-5-4-10(16)13(12(11)22-14)23(20,21)19-8-6-17-7-9-19/h4-5,17H,6-9H2,1-3H3 |
InChIキー |
YIANYBFDPOYNDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)
![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)

![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)

![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)


![N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)



